The Isoindolinone Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
The Isoindolinone Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoindolinone core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a myriad of biologically active compounds.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by isoindolinone derivatives. We will delve into their therapeutic applications, intricate mechanisms of action, and the structure-activity relationships that govern their potency and selectivity. This document is intended to be a resource for researchers and drug development professionals, offering not only a synthesis of the current understanding but also detailed, field-proven experimental protocols for the evaluation of these compounds. Our exploration will cover the anticancer, immunomodulatory, anti-inflammatory, neuroprotective, and enzyme inhibitory properties of this remarkable class of molecules, underscoring the enduring significance of the isoindolinone scaffold in the quest for novel therapeutics.
Introduction: The Enduring Importance of the Isoindolinone Core
The isoindolinone framework is a prominent structural motif found in a range of natural products and synthetic molecules with significant therapeutic value.[2][3] Its unique three-dimensional structure and synthetic tractability have made it a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[4] Notable examples of drugs containing the isoindolinone skeleton include the anti-inflammatory agent Indoprofen and the groundbreaking immunomodulatory drug Lenalidomide, used in the treatment of multiple myeloma.[5][6] The broad spectrum of biological activities associated with isoindolinone derivatives, spanning from anticancer to neuroprotective effects, continues to fuel intensive research into the synthesis and biological evaluation of novel analogues.[5][7] This guide aims to provide an in-depth exploration of these activities, elucidating the underlying molecular mechanisms and providing practical experimental methodologies for their investigation.
Anticancer and Immunomodulatory Activity: Targeting Cellular Proliferation and the Tumor Microenvironment
The most profound impact of isoindolinone derivatives on human health has arguably been in the realm of oncology and immunology. This is exemplified by the thalidomide analogues, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[6][8]
Mechanism of Action: The Cereblon E3 Ubiquitin Ligase Pathway
The primary mechanism of action for the immunomodulatory imide drugs (IMiDs) involves their interaction with the protein Cereblon (CRBN).[9] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[10] By binding to CRBN, these isoindolinone derivatives modulate the substrate specificity of the E3 ligase complex.[11] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[12]
Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6] The degradation of IKZF1 and IKZF3 has a dual effect: it directly inhibits the growth of myeloma cells and also enhances the activity of T cells and Natural Killer (NK) cells, leading to a potent anti-tumor immune response.[8]
Below is a diagram illustrating the mechanism of action of lenalidomide.
Caption: Lenalidomide binds to CRBN, altering the substrate specificity of the CRL4 E3 ligase.
Beyond Immunomodulation: Direct Cytotoxicity and Enzyme Inhibition
While the modulation of the ubiquitin-proteasome system is a key mechanism, isoindolinone derivatives also exhibit anticancer activity through other pathways. Some derivatives have been shown to be potent inhibitors of various kinases, which are crucial regulators of cell growth and proliferation.[4][10] For instance, certain isoindolinone-based compounds have been identified as inhibitors of Cyclin-Dependent Kinase 7 (CDK7) and Phosphoinositide 3-kinase γ (PI3Kγ), both of which are implicated in cancer progression.[4][13]
Furthermore, isoindolinone derivatives have been developed as inhibitors of Histone Deacetylases (HDACs).[14] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.[14]
Structure-Activity Relationship (SAR) Insights
The anticancer and immunomodulatory activity of isoindolinone derivatives is highly dependent on their substitution patterns. For the IMiDs, the glutarimide ring is crucial for binding to Cereblon.[15] Modifications to the isoindolinone core can fine-tune the potency and selectivity of these compounds. For kinase and HDAC inhibitors, the substituents on the isoindolinone scaffold are designed to interact with specific residues in the active site of the target enzyme.[14][16]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
A fundamental step in evaluating the anticancer potential of isoindolinone derivatives is to assess their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][7]
Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoindolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[17] Add 10 µL of the MTT stock solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][16]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.[17] Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Isoindolinone derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[5][18]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of isoindolinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-12).[19] Some isoindolinone-based compounds, like Indoprofen, act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[20]
Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay
The denaturation of proteins is a well-documented cause of inflammation. Therefore, the ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.
Principle: This assay measures the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.[21][22]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare stock solutions of the isoindolinone derivatives and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Mixture: In a test tube, mix 500 µL of the BSA solution with 100 µL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[22]
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.[22]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100[8]
Neuroprotective Effects: Combating Oxidative Stress and Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Oxidative stress is a major contributor to this process.[23] Isoindolinone derivatives have emerged as promising neuroprotective agents due to their ability to mitigate oxidative damage.[24]
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
Several isoindoline derivatives have been shown to exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[21][24] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.[9]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[14] In the presence of oxidative stress or certain small molecules, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.[25] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to restore cellular redox homeostasis and protect neurons from damage.[23]
The following diagram illustrates the activation of the Nrf2 pathway.
Caption: Isoindolinone derivatives can promote the dissociation of Nrf2 from Keap1, leading to the transcription of neuroprotective genes.
Other Neuroprotective Mechanisms
In addition to Nrf2 activation, some isoindolinone derivatives exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[7] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.[7]
Diverse Enzyme Inhibitory Activities
The versatility of the isoindolinone scaffold allows for its adaptation to target a wide range of enzymes implicated in various diseases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Several isoindolinone derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[2] The isoindolinone scaffold serves as a core pharmacophore for interaction with the enzyme's active site.[2]
Analgesic Activity
Certain isoindolinone derivatives have demonstrated significant analgesic activity.[26][27] This activity can be mediated through various mechanisms, including the inhibition of COX enzymes, as mentioned earlier, which reduces the production of pain-inducing prostaglandins.[20]
Experimental Protocol: In Vivo Analgesic Activity using the Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a common and reliable method for screening the peripheral analgesic activity of new compounds.[18]
Principle: Intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), which is a response to pain. Analgesic compounds reduce the number of writhes.[18]
Step-by-Step Methodology:
-
Animal Acclimatization: Use Swiss albino mice, and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the mice into groups (e.g., control, standard, and test groups). Administer the vehicle (e.g., saline or a tween solution), a standard analgesic drug (e.g., diclofenac sodium), or the isoindolinone derivative orally or intraperitoneally.[28]
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.[28]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal contractions and stretching of the hind limbs) for a set period, typically 20-30 minutes.[28][29]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity is calculated as follows: % Analgesic Activity = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
Summary of Biological Activities and Representative Data
The following table summarizes the diverse biological activities of isoindolinone derivatives and provides examples of reported in vitro potencies.
| Biological Activity | Target/Mechanism | Representative Derivative | IC₅₀/Kᵢ Value | Reference |
| Anticancer | Cereblon Modulation | Lenalidomide | - | [6][11] |
| HDAC1 Inhibition | Compound 13a | 57.9 nM | [14] | |
| HepG2 Cytotoxicity | Compound 11 | 5.89 µM | [3] | |
| Anti-inflammatory | Protein Denaturation | Compound 3a | Excellent Inhibition | [26] |
| Neuroprotection | Acetylcholinesterase Inhibition | Compound 7a & 7f | 2.1 µM | [7] |
| Enzyme Inhibition | Carbonic Anhydrase I | Compound 2c | Kᵢ = 11.48 nM | [2] |
| Carbonic Anhydrase II | Compound 2c | Kᵢ = 9.32 nM | [2] |
Conclusion and Future Perspectives
The isoindolinone scaffold has unequivocally established itself as a cornerstone of modern medicinal chemistry. Its derivatives have yielded life-changing therapies and continue to be a fertile ground for the discovery of new bioactive molecules. The diverse range of biological activities, from potent anticancer and immunomodulatory effects to promising neuroprotective and anti-inflammatory properties, highlights the remarkable versatility of this chemical motif.
The future of isoindolinone-based drug discovery lies in the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of their mechanisms of action, particularly the intricacies of their interactions with biological targets like Cereblon and various enzymes, will be crucial for this endeavor. The development of novel synthetic methodologies will also play a pivotal role in expanding the chemical space of isoindolinone derivatives, paving the way for the discovery of next-generation therapeutics for a wide spectrum of human diseases. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this exceptional class of compounds.
References
-
Jafari, E., Behzadi, M., Abareshi, M., Zarghi, A. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 362-373. [Link]
-
Özgeris, B., Tastan, B., Goksu, S. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]
-
Gaikwad, N. D., Gaikwad, S. V., Deshmukh, V. K., & Deore, V. V. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 9(11), 4744-4749. [Link]
-
(2018). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
-
(2023). The anticancer SAR studies of isoindolinone derivatives. ResearchGate. [Link]
-
Al-Attas, A. S., Al-Salahi, R., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 228-238. [Link]
-
Koldaev, V. M., Potapov, A. S., & Nevero, A. S. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molbank, 2021(4), M1296. [Link]
-
Khan, I., Al-Salahi, R., Al-Sanea, M. M., & El-Emam, A. A. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
Aouad, M. R., Al-Salahi, R., Al-Sanea, M. M., & El-Emam, A. A. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. Journal of Chemistry, 2024. [Link]
-
The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.). DC Fine Chemicals. [Link]
-
Al-Attas, A. S., Al-Salahi, R., Al-Sanea, M. M., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 228-238. [Link]
-
Zhang, Q., et al. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Medicinal Chemistry, 28(30), 6168-6192. [Link]
-
Al-Sanea, M. M., Al-Salahi, R., Al-Anazi, M. R., Al-Obaid, A. M., & El-Emam, A. A. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12065-12074. [Link]
-
Liu, J., Wang, L., Guo, N., Teng, Y. O., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 149-162. [Link]
-
Liu, S. Y., et al. (2023). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry, 47(1), 108-112. [Link]
-
Sharma, N. K., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6549. [Link]
-
Chen, Q. H., Rao, P. N., & Knaus, E. E. (2009). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 12(1), 1-10. [Link]
-
Reddy, M. V. R., et al. (2014). The novel mechanism of lenalidomide activity. Blood, 123(19), 2911-2912. [Link]
-
Al-Salahi, R., Al-Sanea, M. M., & El-Emam, A. A. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules, 27(19), 6548. [Link]
-
Sharma, N. K., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Al-Sanea, M. M., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules, 25(23), 5723. [Link]
-
Al-Attas, A. S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Hideshima, T., et al. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Blood Cancer Journal, 5(11), e354. [Link]
-
Chen, J. H., et al. (2022). Novel Isoindolinone-Based Analogs of the Natural Cyclic Peptide Fenestin A: Synthesis and Antitumor Activity. ACS Medicinal Chemistry Letters, 13(7), 1141-1147. [Link]
-
De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2021). Journal of Medicinal Chemistry. [Link]
-
Jones, R. J., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances, 4(17), 4129-4141. [Link]
-
Trukhanova, E. A., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(1), 40-45. [Link]
-
Hideshima, T., & Anderson, K. C. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. [Link]
-
Kamal, A., et al. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. Current Topics in Medicinal Chemistry, 17(1), 4-21. [Link]
-
Li, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 27(19), 6547. [Link]
- US20230045737A1 - Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
-
Wang, Y., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. Chembiochem, 25(5), e202300685. [Link]
-
Gandhi, A. K., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5690. [Link]
-
Das, S., et al. (2021). Peripheral analgesic activity of Moringa oleifera seeds- An experimental study. Asian Journal of Pharmacy and Pharmacology, 7(5), 239-243. [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]
-
(2014). AChE activity assay by Ellman method. ResearchGate. [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]
-
Mirke, N. B., et al. (2022). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 10(1), 1-5. [Link]
-
Sannigrahi, S., et al. (2011). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. Journal of Medicinal Plants Research, 5(22), 5424-5428. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. saspublishers.com [saspublishers.com]
- 19. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cetjournal.it [cetjournal.it]
- 22. innpharmacotherapy.com [innpharmacotherapy.com]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 28. ajpp.in [ajpp.in]
- 29. academicjournals.org [academicjournals.org]
